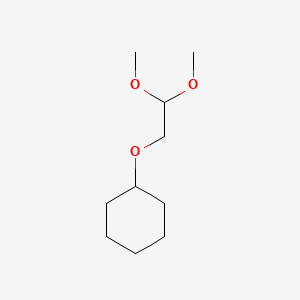

(2,2-Dimethoxyethoxy)cyclohexane

Description

(2,2-Dimethoxyethoxy)cyclohexane is a cyclohexane derivative substituted with a dimethoxyethoxy group. Its synthesis involves reacting cyclohexanol with 2-bromo-1,1-dimethoxyethane in the presence of sodium hexamethyldisilazide (NaHMDS) in a DMF/THF solvent system under nitrogen for three days, followed by purification via silica gel chromatography . The compound's structure combines the cyclohexane ring's conformational flexibility with the electron-rich dimethoxyethoxy substituent, making it a candidate for applications in organic synthesis, solvents, or intermediates in pharmaceutical chemistry.

Propriétés

Numéro CAS |

85168-89-4 |

|---|---|

Formule moléculaire |

C10H20O3 |

Poids moléculaire |

188.26 g/mol |

Nom IUPAC |

2,2-dimethoxyethoxycyclohexane |

InChI |

InChI=1S/C10H20O3/c1-11-10(12-2)8-13-9-6-4-3-5-7-9/h9-10H,3-8H2,1-2H3 |

Clé InChI |

CNBQYSJVWUILKY-UHFFFAOYSA-N |

SMILES canonique |

COC(COC1CCCCC1)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

The dimethoxyethoxy group (-OCH2CH(OCH3)2) distinguishes this compound from other cyclohexane derivatives. Key comparisons include:

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Functional Groups |

|---|---|---|---|---|

| (2,2-Dimethoxyethoxy)cyclohexane | C10H20O3 | 188.26 | Cyclohexane + dimethoxyethoxy | Ether |

| Benzene,(2,2-dimethoxyethoxy)- | C10H14O3 | 182.22 | Benzene + dimethoxyethoxy | Aromatic ether |

| 1-(2,2-Dimethoxyethoxy)hexane | C10H22O3 | 190.28 | Linear alkane + dimethoxyethoxy | Ether |

| 1,4-Bis(ethoxymethyl)cyclohexane | C12H24O2 | 200.32 | Cyclohexane + ethoxymethyl | Ether (two substituents) |

| Cyclohexanone, 2-[(2-methoxyphenyl)methyl]- | C14H18O2 | 218.29 | Cyclohexanone + methoxyphenyl | Ketone + aromatic ether |

Key Observations :

- Cyclohexane vs. Benzene Backbone : The cyclohexane derivative exhibits higher hydrophobicity compared to its aromatic analog (Benzene,(2,2-dimethoxyethoxy)-) due to the absence of π-electron interactions .

- Linear vs. Cyclic Alkyl Chains : Linear analogs (e.g., 1-(2,2-dimethoxyethoxy)hexane) have lower melting points and higher volatility than cyclohexane derivatives due to reduced steric hindrance .

Reactivity Insights :

- The dimethoxyethoxy group in this compound can act as a Lewis base, facilitating coordination with metal ions (e.g., in electrolyte applications) .

- Compared to cyclohexanone derivatives, the absence of a ketone group limits its participation in nucleophilic additions but enhances stability under oxidative conditions .

Comparison Highlights :

- Pharmaceutical Utility: Cyclohexanone derivatives (e.g., 2-[(2-methoxyphenyl)methyl]cyclohexanone) show enzyme inhibition activity, whereas this compound’s role remains exploratory .

- Solvent Performance : The dimethoxyethoxy group enhances solubility in polar aprotic solvents, making it preferable over linear analogs in reactions requiring moderate polarity .

Q & A

Q. What is the standard synthetic route for (2,2-dimethoxyethoxy)cyclohexane, and how can reaction conditions be optimized for reproducibility?

The synthesis involves reacting cyclohexanol with 2-bromo-1,1-dimethoxyethane in dimethylformamide (DMF) using sodium hexamethyldisilazide (NaHMDS) as a base. Key steps include:

- Dissolving cyclohexanol in DMF and adding NaHMDS to deprotonate the alcohol.

- Introducing 2-bromo-1,1-dimethoxyethane under nitrogen, followed by stirring at room temperature for 72 hours.

- Purification via silica gel chromatography with an ethyl acetate/hexanes gradient. Reproducibility hinges on maintaining anhydrous conditions, precise stoichiometry, and extended reaction times to ensure complete substitution .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- ¹H NMR : Signals for the cyclohexane protons (δ 1.0–1.8 ppm, multiplet), methoxy groups (δ 3.3 ppm, singlet), and ether-linked CH₂ groups (δ 3.6–3.8 ppm, triplet).

- ¹³C NMR : Peaks for methoxy carbons (δ 50–55 ppm), ether oxygen-bound CH₂ (δ 70–75 ppm), and cyclohexane carbons (δ 20–30 ppm).

- IR : Absorbances at ~1100 cm⁻¹ (C-O-C stretching) and ~2850–2950 cm⁻¹ (C-H stretching in methoxy groups). Cross-referencing with PubChem data ensures accuracy .

Q. What solvents and reaction conditions enhance the solubility and reactivity of this compound in nucleophilic substitutions?

The dimethoxyethoxy group increases solubility in polar aprotic solvents (e.g., DMF, THF). Reactivity in SN2 reactions is enhanced under basic conditions (e.g., NaH or K₂CO₃) due to the ether oxygen’s electron-withdrawing effect, which polarizes adjacent C-O bonds. Acidic conditions (e.g., H₂SO₄) can cleave the ether moiety, forming aldehydes (e.g., 2-(cyclohexyloxy)acetaldehyde) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.

- Avoid contact with strong acids/bases to prevent decomposition.

- Store in airtight containers away from ignition sources (flammability risk).

- Dispose of waste via approved solvent disposal systems .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in electrophilic reactions?

Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites. For example:

- The ether oxygen’s lone pairs create electron-rich regions, favoring electrophilic attack at β-carbon positions.

- Molecular dynamics simulations can model solvent effects on transition states. Comparative studies with similar ethers (e.g., diethoxy analogs) validate predictions .

Q. What strategies improve the yield of this compound synthesis beyond the standard 40–60% range?

- Catalysis : Transition metals (e.g., CuI) may accelerate substitution rates.

- Solvent Optimization : Replacing DMF with acetonitrile could reduce side reactions.

- Temperature Control : Elevated temperatures (40–50°C) may shorten reaction times without compromising purity. Pilot studies using Design of Experiments (DoE) frameworks are recommended .

Q. How does stereoelectronic effects of the cyclohexane ring influence the compound’s reactivity in ring-opening reactions?

The chair conformation of cyclohexane places the dimethoxyethoxy group in an axial or equatorial position, affecting steric accessibility. Equatorial positioning reduces steric hindrance, favoring nucleophilic attack. Substituent effects can be studied via X-ray crystallography or variable-temperature NMR .

Q. What analytical techniques resolve contradictions in reported stability data under oxidative conditions?

- HPLC-MS : Monitors degradation products (e.g., cyclohexanone derivatives).

- TGA/DSC : Quantifies thermal stability thresholds.

- EPR Spectroscopy : Detects radical intermediates during oxidation. Cross-validation with EPA DSSTox datasets ensures reliability .

Q. How does this compound compare to structurally analogous ethers (e.g., diethoxyethyl derivatives) in synthetic applications?

- Solubility : Dimethoxy groups reduce hydrophobicity compared to diethoxy analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.